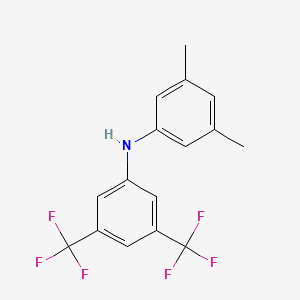

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline

Description

Properties

CAS No. |

923031-64-5 |

|---|---|

Molecular Formula |

C16H13F6N |

Molecular Weight |

333.27 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethylaniline |

InChI |

InChI=1S/C16H13F6N/c1-9-3-10(2)5-13(4-9)23-14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h3-8,23H,1-2H3 |

InChI Key |

RKJCWGVRGYNRHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with 3,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through the activation of carbon-halogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF₃) groups create strong electron-withdrawing effects, directing electrophiles to specific positions on the aromatic ring.

Key Reactions:

-

Nitration : Occurs at the para position relative to the amine group under HNO₃/H₂SO₄ conditions, yielding nitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at the activated positions.

Table 1: EAS Reactivity Comparison

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitro-N-(3,5-bis(CF₃)phenyl)aniline | 78 | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo-N-(3,5-bis(CF₃)phenyl)aniline | 85 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic rings enable substitution with nucleophiles under specific conditions:

Amine Alkylation :

Table 2: NAS Reaction Parameters

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Parent Compound | CH₃I | DMF, K₂CO₃, 25°C, 72 h | N-Methyl-3,5-dimethylaniline | 92 |

Transition Metal-Catalyzed Coupling Reactions

The compound serves as a ligand or substrate in cross-coupling processes:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl products.

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis .

Mechanistic Insight :

The -CF₃ groups stabilize intermediates by withdrawing electron density, enhancing reaction rates .

Reduction:

Oxidation:

Table 3: Redox Reaction Outcomes

Enzyme Inhibition:

-

Derivatives like caffeic acid amide analogs inhibit steroid 5α-reductase (IC₅₀ = 1.44 µM) via mixed-mode inhibition .

-

Anti-cancer activity: Naphthofuran derivatives suppress STAT3 signaling in liver cancer cells (IC₅₀ = 5 mg/kg in vivo) .

Molecular Docking Data :

Comparative Reactivity

Table 4: Reactivity vs. Analogous Compounds

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 3,5-Dimethylaniline | -NH₂, -CH₃ | Limited EAS due to electron donation |

| 4-Trifluoromethylaniline | -NH₂, -CF₃ | Moderate EAS/NAS activity |

| N-(3,5-Bis(CF₃)phenyl)-3,5-dimethylaniline | -NH₂, -CF₃, -CH₃ | High EAS/NAS and catalytic utility |

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is a specialized organic compound primarily used in organic synthesis and materials science. It is a key intermediate in the production of pharmaceuticals and agrochemicals, due to the unique electronic properties conferred by its trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics in drug design.

Applications in Organic Synthesis and Materials Science

This compound is utilized in the development of advanced materials and as a ligand in various catalytic processes. It can undergo electrophilic aromatic substitution reactions because the trifluoromethyl groups can stabilize positive charges during reaction mechanisms. Studies highlight its role as an effective ligand in transition metal-catalyzed reactions, with its ability to stabilize transition states through hydrogen bonding interactions making it valuable in organocatalysis.

Use as a Building Block

The presence of trifluoromethyl groups significantly influences the electronic properties of the phenyl ring, making it a building block in the development of pharmaceuticals and agrochemicals. Due to the trifluoromethyl group’s influence, compounds with similar structures to this compound often exhibit significant biological interactions.

Analogs and Derivatives

Structural similarities exist between this compound and other compounds that also feature trifluoromethyl groups or aniline derivatives. The presence of two trifluoromethyl groups in this compound enhances its reactivity and stability in various chemical environments, setting it apart from many similar compounds. Examples of related compounds include:

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for catalytic applications in organic synthesis.

- 3,5-Dimethylaniline: Commonly used in dye manufacturing.

- N-[2-(Trifluoromethyl)phenyl]-N,N-dimethylamine: Exhibits different solubility characteristics.

- 4-Trifluoromethylaniline: Simpler structure with fewer substituents.

As a Catalyst

3,5-Bis(trifluoromethyl)aniline can be used as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Anti-inflammatory Applications of Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis likely requires multiple fluorination steps, similar to the imidazole derivatives in the Kanto catalog, contributing to high costs.

- Gaps in Data : Direct experimental data (e.g., melting point, spectroscopic details) for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two trifluoromethyl groups on a phenyl ring, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with various substituents to create derivatives with improved pharmacological properties .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, this compound derivatives have shown significant inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 1j | 0.15-5.57 | Staphylococcus aureus |

| 2p | 2.34-44.5 | Enterococcus faecalis |

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these activities were reported to be as low as 0.126 μM in specific assays . Furthermore, the compound exhibited a significant selectivity index, indicating lower toxicity to normal cells compared to cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Modulation of Signaling Pathways : It has been shown to affect pathways related to apoptosis and inflammation. For example, it inhibits the STAT3 signaling pathway in liver cancer models .

- Direct Interaction with Cellular Targets : The compound may bind to critical molecular targets within cells that regulate growth and survival.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that treatment with N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide inhibited liver tumor growth in vivo by inducing apoptosis and regulating HNF4α expression .

- Antimicrobial Properties : Another investigation highlighted the effectiveness of trifluoromethyl-substituted derivatives against various bacterial strains, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline, and how can reaction yields be improved?

The synthesis of derivatives of 3,5-bis(trifluoromethyl)aniline typically involves nucleophilic substitution or amide coupling reactions. For example, the synthesis of structurally similar compounds like N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves coupling 3,5-bis(trifluoromethyl)aniline with activated carboxylic acid derivatives (e.g., benzofuran-2-carbonyl chloride) under anhydrous conditions with a base like triethylamine . To improve yields:

- Use high-purity reagents and anhydrous solvents (e.g., dichloromethane or THF).

- Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine).

- Monitor reaction progress via TLC and purify via column chromatography with silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹H/¹⁹F NMR : To confirm the presence of trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons .

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C-F vibrations (~1150 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns due to fluorine .

- X-ray crystallography (if crystals are obtainable): Resolve steric effects from the bulky trifluoromethyl groups .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound's reactivity in electrophilic aromatic substitution?

The two trifluoromethyl groups on the phenyl ring create a highly electron-deficient aromatic system, directing electrophilic attacks to the para position relative to the amine group. This reactivity is critical in designing derivatives for applications like catalysts or bioactive molecules. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

For example, if studies report conflicting results on NK1 receptor antagonism (as seen in related compounds like 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride ):

Q. What mechanistic insights explain the compound's role in asymmetric catalysis?

In chiral derivatives like (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine , the trifluoromethyl groups enhance steric bulk and electronic tuning, stabilizing transition states in enantioselective reactions. Key steps include:

Q. How can computational modeling predict the compound's interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs).

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What strategies mitigate stability issues during storage or experimental use?

Q. How can regioselectivity be controlled during the synthesis of derivatives?

Q. What advanced techniques interpret ambiguous spectroscopic data (e.g., overlapping peaks in NMR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.